molecular formula C7H8IN B1504611 2-Iodo-3,5-dimethylpyridine CAS No. 445373-09-1

2-Iodo-3,5-dimethylpyridine

Cat. No. B1504611
M. Wt: 233.05 g/mol
InChI Key: OWXJYWLFQZDFQK-UHFFFAOYSA-N
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Description

2-Iodo-3,5-dimethylpyridine is an organic compound with the molecular formula C7H8IN . It is commonly used as a building block in chemical synthesis.


Synthesis Analysis

The synthesis of 2-Iodo-3,5-dimethylpyridine has been explored using a two-step process via the synthesis of alkoxy-3,4-dihydro-2H-pyran as a precursor . This synthesis starts from methacrolein, propenyl ether, and 15N-labelled NH4Cl as a nitrogen source .


Molecular Structure Analysis

The molecular weight of 2-Iodo-3,5-dimethylpyridine is 233.05 g/mol . The InChI code is InChI=1S/C7H8IN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 . The compound has a total of 17 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .


Physical And Chemical Properties Analysis

The exact mass of 2-Iodo-3,5-dimethylpyridine is 232.97015 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 94.9 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .

Scientific Research Applications

Synthesis and Structural Studies

  • Preparation and X-ray Structure Analysis : 2-Iodylpyridine and its derivatives, obtained through oxidation of 2-iodopyridines, were examined for their structures via X-ray diffraction analysis. One derivative, 2-iodyl-3-propoxypyridine, demonstrated usefulness as a recyclable reagent in the oxidation of sulfides and alcohols. The reduced form of this reagent, 2-iodo-3-propoxypyridine, can be separated and recovered from reaction mixtures for reuse (Yoshimura et al., 2011).

Chemical Reactions and Interactions

  • Iodine Interaction with Pyridine Derivatives : The interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine was studied, leading to the formation of a complex with molecular iodine. This study provided insights into the structural and spectroscopic characteristics of such interactions (Chernov'yants et al., 2011).

Advanced Material Synthesis

  • Dimethylpyridine Halogenation : Research on 2,6-dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine provided the first structural characterization of 2,6-dihalo-3,5-dimethylpyridines. The study highlighted their unique molecular arrangements and interactions in the solid state (Pugh, 2006).

Analytical Chemistry Applications

  • Trace Level Determination in Solutions : A method for determining iodine, iodide, and iodate in aqueous solutions was developed, involving the derivatization of iodine in the presence of 2,6-dimethylphenol. This procedure is significant for its applicability in the quantification of these compounds in various solutions, including drinking water (Shin et al., 1996).

Molecular Complex Formation

  • Complexes with Lanthanide Iodides : The formation of complexes of 2,6-dimethylpyridine 1-oxide with lanthanide iodides was studied, demonstrating the formation of dimeric or polymeric structures involving bridging amine oxide groups (Ramakrishnan & Soundararajan, 1977).

Catalytic Applications

  • Catalytic Activity in Palladium Complexes : The synthesis of various 4-iodopyrazolium salts and their interaction with palladium highlighted significant substituent effects on the formation of pyrazolin-4-ylidene complexes. This study is critical for understanding the catalytic activities in Suzuki−Miyaura and Mizoroki−Heck cross-coupling reactions (Han et al., 2009).

properties

IUPAC Name

2-iodo-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXJYWLFQZDFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698557
Record name 2-Iodo-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3,5-dimethylpyridine

CAS RN

445373-09-1
Record name 2-Iodo-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Chen, RA Lalancette, F Jäkle - Organometallics, 2013 - ACS Publications
In an effort to develop new routes to planar chiral Lewis acids and Lewis pairs, the borylation of the pyridylferrocenes (pS)-1-stannyl-2-(3,5-dimethylpyrid-2-yl)ferrocene and (pS)-1-…
Number of citations: 35 pubs.acs.org
J Chen, RA Lalancette, F Jäkle - Chemistry–A European …, 2014 - Wiley Online Library
In an effort to develop a new class of redox‐active chiral Lewis pairs, pyridine and borane moieties with different steric and electronic properties were introduced onto a planar chiral 1,2‐…
J Chen - 2014 - rucore.libraries.rutgers.edu
As discussed in Chapter 1, highly Lewis acidic organoboranes play key roles as reagents and catalysts in organic synthesis. 1 Especially important for organic transformation are chiral …
Number of citations: 2 rucore.libraries.rutgers.edu
J Li - 2009 - library-archives.canada.ca
Assembly and recognition processes are very common natural phenomena, and are primarily controlled by numerous selective non-covalent interactions. The self-assembly of synthetic …
Number of citations: 3 library-archives.canada.ca

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